N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, by binding to it. This binding leads to the activation of PKB through phosphorylation on Ser473 and Thr308 . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which is anchored to the inner side of the plasma membrane . PKB binds to PI-3,4,5-P3, promoting its activation .
Pharmacokinetics
It is noted that the compound is a potent and orally bioavailable inhibitor of pkb . This suggests that the compound has good absorption and distribution properties.
Result of Action
The result of the compound’s action is the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Action Environment
It is known that the compound’s action is part of intracellular signaling pathways, suggesting that the intracellular environment and the presence of other signaling molecules could influence its action .
生物活性
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a novel compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential clinical implications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H19ClFN5O2
- Molecular Weight : 439.88 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that may influence its biological interactions.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.
- Anticancer Activity : Studies have demonstrated significant growth inhibition against various cancer cell lines, suggesting that this compound may act as a potent anticancer agent.
Anticancer Studies
Recent investigations into the biological activity of this compound reveal promising results:
- Cell Line Testing : The compound exhibited notable growth inhibition across multiple cancer cell lines. For instance:
- Lung Carcinoma (HOP-92) : Growth inhibition (GI%) of 71.8.
- Renal Carcinoma (ACHN) : GI% of 66.02.
These results indicate that the compound may target specific pathways critical for cancer cell proliferation.
Mechanistic Insights
Molecular docking studies have elucidated the binding interactions of this compound with CDK2 and TRKA proteins. The binding affinities suggest that it competes effectively with established inhibitors:
Compound | Binding Affinity (µM) | Target |
---|---|---|
This compound | 0.22 (CDK2), 0.89 (TRKA) | CDK2/TRKA |
Study 1: In Vitro Cytotoxicity
A study focused on the renal carcinoma cell line RFX 393 evaluated the cytotoxic effects of the compound at varying concentrations. The results indicated significant cytotoxicity compared to controls, with an IC50 value demonstrating its potency:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 11.70 | RFX 393 |
Study 2: Cell Cycle Analysis
Further analysis revealed that treatment with this compound resulted in cell cycle arrest at the G0–G1 phase, significantly altering the distribution of cells across different phases:
Phase | Control (%) | Treated (%) |
---|---|---|
G0–G1 | 57.08 | 84.36 |
S | 29.33 | 11.49 |
G2/M | 13.59 | 4.15 |
This suggests that the compound effectively disrupts normal cell cycle progression in cancer cells.
属性
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c22-17-7-3-6-16(10-17)13-26-14-24-20-18(21(26)29)12-25-27(20)9-8-23-19(28)11-15-4-1-2-5-15/h3,6-7,10,12,14-15H,1-2,4-5,8-9,11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGURPTOJIXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。